1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene
Brand Name: Vulcanchem
CAS No.: 7146-38-5
VCID: VC3780324
InChI: InChI=1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8
Molecular Formula: C50H36
Molecular Weight: 636.8 g/mol

1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene

CAS No.: 7146-38-5

Cat. No.: VC3780324

Molecular Formula: C50H36

Molecular Weight: 636.8 g/mol

* For research use only. Not for human or veterinary use.

1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene - 7146-38-5

Specification

CAS No. 7146-38-5
Molecular Formula C50H36
Molecular Weight 636.8 g/mol
IUPAC Name 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene
Standard InChI InChI=1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H
Standard InChI Key HIAJNZGCSYPKJH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Introduction

Molecular Structure and Composition

Chemical Identity and Structural Features

1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene consists of a central ethene (C=C) core with four biphenyl groups attached at the 1,1,2,2-positions. Each biphenyl group is connected to the ethene core through the para (4) position of one of its phenyl rings. This arrangement creates a three-dimensional molecule with extended π-conjugation throughout its structure.

The chemical formula of this compound is C₅₀H₃₄, reflecting the ethene core (C₂H₂) and four biphenyl groups (C₁₂H₈ each). The molecular structure can be compared to similar tetra-substituted ethenes such as 1,1,2,2-Tetra(thiophen-2-yl)ethene and 1,1,2,2-Tetra(pyridin-4-yl)ethene, which share the same central ethene framework but feature different aromatic substituents .

Physical Properties

While specific physical property data for 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene is limited in the literature, several characteristics can be inferred based on its structure and similar compounds:

  • Physical State: Solid at room temperature

  • Appearance: Likely a crystalline powder

  • Solubility: Expected to have limited solubility in polar solvents but better solubility in non-polar organic solvents such as dichloromethane, tetrahydrofuran, and toluene

  • Molecular Weight: Approximately 634.8 g/mol

The compound's extended aromatic system suggests it may possess interesting photophysical properties, potentially including fluorescence or phosphorescence. By comparison, 1,1,2,2-Tetra(thiophen-2-yl)ethene has been studied for its aggregation-induced emission properties and clusteroluminescence behavior , suggesting 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene might exhibit similar phenomena due to its structural similarities.

Synthesis Methodologies

Synthetic Routes

Several potential synthetic routes can be employed to prepare 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene, drawing from established methods for similar tetra-substituted ethenes:

McMurry Coupling

The McMurry coupling represents one of the most direct approaches, involving the reductive coupling of 4-biphenylbenzaldehyde or 4-biphenylbenzophenone in the presence of low-valent titanium reagents. This reaction would produce the tetra-substituted ethene in a single step from readily available starting materials.

Reaction Conditions and Purification

Optimal reaction conditions would likely include:

  • Anhydrous solvents (THF, DME, or toluene)

  • Inert atmosphere (nitrogen or argon)

  • Elevated temperatures (reflux conditions)

  • Appropriate catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions)

Purification techniques would follow standard protocols for similar compounds, including:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable solvent mixtures (e.g., dichloromethane/hexane)

  • Potentially, preparative HPLC for analytical grade samples

These methods align with purification techniques described for related compounds, where column chromatography and recrystallization were employed to obtain pure samples .

Electronic and Structural Properties

Electronic Structure

The electronic structure of 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene is characterized by extended π-conjugation through the central ethene and the attached biphenyl groups. This conjugation is expected to result in:

  • Delocalization of π-electrons throughout the molecule

  • Relatively low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels

  • Potential for interesting redox behavior

By analogy with related compounds, 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene might exhibit electrochemical properties similar to those observed in other tetra-substituted ethenes. These could include reversible redox processes, as observed in the ruthenium complexes described in the literature .

Conformational Analysis

The three-dimensional structure of 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene is influenced by several factors:

  • Rotational barriers around the bonds connecting the biphenyl groups to the ethene core

  • Steric interactions between the bulky biphenyl substituents

  • Potential for π-π stacking interactions between adjacent aromatic rings

Chemical Reactivity

Reaction Profile

1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene is expected to participate in various chemical reactions, primarily involving the central ethene bond and the aromatic rings:

Reactive SiteReaction TypeExpected Reactivity
Central etheneAddition reactions (hydrogenation, halogenation, epoxidation)Limited due to steric hindrance
Aromatic ringsElectrophilic aromatic substitutionModerate, favoring para positions of terminal phenyl rings
Entire moleculeRedox reactionsPotential for both oxidation and reduction

Addition Reactions

The central ethene bond could undergo addition reactions, though its reactivity would be significantly reduced compared to simpler alkenes due to steric hindrance from the four bulky biphenyl groups. Potential reactions include:

  • Hydrogenation using catalysts such as Pd/C or Pt/C

  • Halogenation with Br₂ or Cl₂

  • Epoxidation with peroxy acids or hydrogen peroxide with catalysts

Aromatic Substitutions

The biphenyl groups may participate in electrophilic aromatic substitution reactions, with reactivity predominantly at the para positions of the terminal phenyl rings (those furthest from the ethene core). These reactions would follow mechanisms similar to those established for other aromatic compounds, involving arenium ion intermediates.

Coordination Chemistry

Drawing parallels from compounds like 1,1,2,2-Tetra(pyridin-4-yl)ethene, which can act as a tetradentate ligand in coordination chemistry, 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene may also exhibit interesting coordination properties through π-interactions between its aromatic rings and metal centers.

Applications and Research Directions

Materials Science Applications

The structural and electronic properties of 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene suggest several potential applications in materials science:

Organic Electronics

The extended π-conjugation throughout the molecule makes it a candidate for applications in:

  • Organic light-emitting diodes (OLEDs)

  • Organic field-effect transistors (OFETs)

  • Organic photovoltaics (OPVs)

These applications would leverage the compound's potential for charge transport and light emission/absorption properties associated with its conjugated structure.

Luminescent Materials

By analogy with 1,1,2,2-Tetra(thiophen-2-yl)ethene, which exhibits aggregation-induced emission , 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene may display interesting photoluminescent properties, particularly in the solid state or in aggregated forms. Such properties could be exploited in sensing applications, fluorescent probes, or solid-state lighting technologies.

Supramolecular Chemistry

The presence of multiple aromatic rings in 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene creates opportunities for supramolecular interactions through:

  • π-π stacking between aromatic rings

  • C-H···π interactions with other molecules

  • Potential host-guest chemistry in appropriately designed systems

These properties could be exploited in the development of supramolecular assemblies, crystal engineering, or the design of materials with specific recognition properties for sensing applications.

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